molecular formula C11H14O2 B3178225 2-Isopropyl-5-methylbenzoic acid CAS No. 4424-25-3

2-Isopropyl-5-methylbenzoic acid

Cat. No. B3178225
CAS RN: 4424-25-3
M. Wt: 178.23 g/mol
InChI Key: QBKDXLCGQACZKB-UHFFFAOYSA-N
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Description

2-Isopropyl-5-methylbenzoic acid (2iPMA) is a small molecule with the molecular formula C11H14O2 . It has been shown to reduce weight gain in mice and rats . 2iPMA is an agonist of the TRPA1 channel, which is expressed in tissues such as the brain, stomach, colon, and liver .


Molecular Structure Analysis

The molecular structure of 2-Isopropyl-5-methylbenzoic acid consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The structure includes a benzene ring substituted with an isopropyl group and a methyl group .


Chemical Reactions Analysis

2iPMA blocks the TRPA1 channel by competing with endogenous agonists such as ankyrin, increasing cation influx into cells and causing thermogenesis .


Physical And Chemical Properties Analysis

2-Isopropyl-5-methylbenzoic acid has a density of 1.1±0.1 g/cm3, a boiling point of 287.6±19.0 °C at 760 mmHg, and a flash point of 136.6±16.2 °C . It has a molar refractivity of 52.2±0.3 cm3, and a molar volume of 168.3±3.0 cm3 . Its water solubility at 25 deg C is 53.75 mg/L .

Scientific Research Applications

properties

IUPAC Name

5-methyl-2-propan-2-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-7(2)9-5-4-8(3)6-10(9)11(12)13/h4-7H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKDXLCGQACZKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-5-methylbenzoic acid

CAS RN

4424-25-3
Record name 5-Methyl-2-(1-methylethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4424-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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